molecular formula C10H8N4O4 B12931555 2-NP-Ahd-13C,15N3

2-NP-Ahd-13C,15N3

Cat. No.: B12931555
M. Wt: 252.17 g/mol
InChI Key: FULJCJZKZXOFQZ-ZQWANONYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-Ahd-13C,15N3 involves the incorporation of stable isotopes of carbon and nitrogen into the molecular structure. The typical synthetic route includes the reaction of 2-nitrobenzaldehyde with aminohydantoin under specific conditions to form the imidazolidinedione ring structure. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the isotopes. The final product is purified using techniques such as liquid chromatography to achieve the desired analytical standard .

Chemical Reactions Analysis

Types of Reactions

2-NP-Ahd-13C,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while oxidation can lead to the formation of various oxidized products .

Scientific Research Applications

2-NP-Ahd-13C,15N3 is widely used in scientific research due to its labeled isotopes. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-NP-Ahd-13C,15N3 involves its role as a labeled compound in various studies. The stable isotopes of carbon and nitrogen allow for precise tracking and quantification of the compound in different systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical studies .

Comparison with Similar Compounds

2-NP-Ahd-13C,15N3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their isotopic composition, which affects their specific applications and analytical uses.

Properties

Molecular Formula

C10H8N4O4

Molecular Weight

252.17 g/mol

IUPAC Name

1-[(E)-(2-nitrophenyl)methylideneamino]-(213C,1,3-15N2)1,3-diazolidine-2,4-dione

InChI

InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i10+1,11+1,12+1,13+1

InChI Key

FULJCJZKZXOFQZ-ZQWANONYSA-N

Isomeric SMILES

C1C(=O)[15NH][13C](=O)[15N]1/[15N]=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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